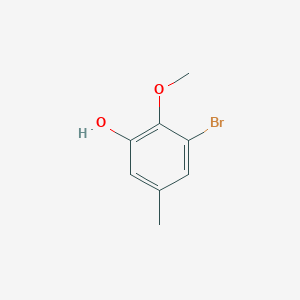
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a thiadiazole ring, making it a valuable entity in synthetic chemistry and pharmacology.
作用機序
Target of Action
It’s known that the 1,3,4-thiadiazole motif, which is a part of this compound, serves as a structural subunit in numerous products with remarkable biological activities .
Mode of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that molecules containing a thiazole ring can have diverse effects on biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 13017 g/mol, which could potentially influence its bioavailability.
Result of Action
It’s known that molecules containing a thiazole ring can have diverse biological activities .
Action Environment
It’s known that the experimental conditions were optimized for each class of compounds by altering the base used and the reagents’ proportions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles .
科学的研究の応用
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: It is being explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
類似化合物との比較
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but lacks the hydrazinyl group.
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole: Contains a methoxymethyl group instead of a methyl group.
Uniqueness
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This compound’s versatility and potential in various fields make it a subject of ongoing research and industrial interest.
特性
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S.ClH/c1-2-6-7-3(5-4)8-2;/h4H2,1H3,(H,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPIHBFGCTEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)









![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)


![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)
